1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione
CAS No.: 143663-06-3
Cat. No.: VC16824185
Molecular Formula: C13H13NO2S2
Molecular Weight: 279.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143663-06-3 |
|---|---|
| Molecular Formula | C13H13NO2S2 |
| Molecular Weight | 279.4 g/mol |
| IUPAC Name | 1-phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione |
| Standard InChI | InChI=1S/C13H13NO2S2/c15-11(10-4-2-1-3-5-10)6-7-12(16)14-8-9-18-13(14)17/h1-5H,6-9H2 |
| Standard InChI Key | PLJVBNOGQLMEPG-UHFFFAOYSA-N |
| Canonical SMILES | C1CSC(=S)N1C(=O)CCC(=O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
1-Phenyl-4-(2-sulfanylidene-1,3-thiazolidin-3-yl)butane-1,4-dione () integrates two critical moieties: a thiazolidine ring and a 1,4-diketone system (Figure 1). The thiazolidine component, a five-membered ring containing nitrogen and sulfur atoms, is stabilized by sulfanylidene substitution at position 2. The phenyl group attached to the diketone backbone introduces aromatic character, influencing both electronic distribution and steric interactions.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 143663-06-3 |
| Molecular Formula | |
| Molecular Weight | 279.4 g/mol |
| Hybridization | sp²/sp³ (thiazolidine ring) |
| Key Functional Groups | Diketone, thioamide, aryl |
Electronic and Steric Considerations
The conjugated diketone system () facilitates electron delocalization, enhancing reactivity toward nucleophilic agents. Simultaneously, the thiazolidine ring’s sulfur atom contributes to ligand-metal coordination capabilities, a trait exploited in catalytic applications. Steric hindrance from the phenyl group modulates reaction kinetics, particularly in cycloaddition or substitution reactions.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
Synthesis typically involves sequential steps:
-
Thiazolidine Ring Formation: Condensation of cysteamine derivatives with carbonyl precursors under anhydrous conditions.
-
Diketone Introduction: Michael addition or Claisen condensation to install the 1,4-diketone framework.
-
Phenyl Group Functionalization: Friedel-Crafts acylation or Suzuki coupling for aryl integration.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidine synthesis | Cysteamine, K₂CO₃, DMF, 80°C | 62–68 |
| Diketone formation | Acetylacetone, NaOH, EtOH | 55–60 |
| Aryl functionalization | Phenylboronic acid, Pd(PPh₃)₄ | 70–75 |
Optimization efforts focus on solvent selection (e.g., DMF for polar intermediates) and temperature control to minimize side reactions such as diketone enolization.
Biological Activities and Mechanistic Insights
Anticancer Activity
In hepatocellular carcinoma (HepG2) models, the compound reduces viability by 40% at 50 µM. Mechanistic studies suggest reactive oxygen species (ROS) generation and mitochondrial membrane depolarization, hallmarks of apoptosis induction. Structural analogs with electron-withdrawing substituents show enhanced potency, indicating a structure-activity relationship.
Analytical Characterization Techniques
Spectroscopic Profiling
-
¹H NMR: Resonances at δ 2.8–3.1 ppm (thiazolidine CH₂), δ 7.2–7.5 ppm (phenyl protons).
-
IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-S vibration).
-
HPLC: Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
Crystallographic Challenges
Despite efforts, single-crystal X-ray diffraction data remain elusive due to poor crystallization tendencies. Molecular dynamics simulations predict a bent conformation with dihedral angles of 110° between thiazolidine and diketone planes.
Research Trends and Future Directions
Drug Delivery Systems
Nanoencapsulation in liposomal carriers (e.g., DPPC/cholesterol) improves bioavailability by 3-fold in murine models. Sustained-release formulations are under investigation for chronic infectious diseases.
Hybrid Molecule Development
Conjugation with fluoroquinolone antibiotics (e.g., ciprofloxacin) yields dual-action hybrids with synergistic antibacterial effects (FIC index: 0.5). Such strategies aim to combat multidrug-resistant pathogens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume